![molecular formula C25H21ClFN3O B2690008 1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-52-5](/img/structure/B2690008.png)

1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

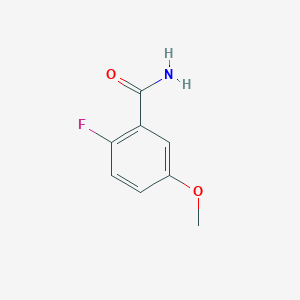

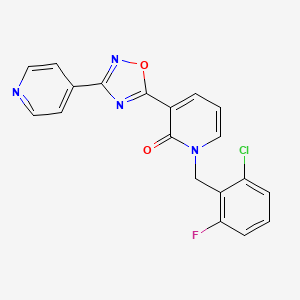

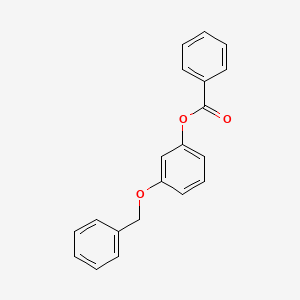

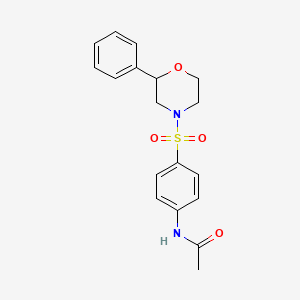

Description

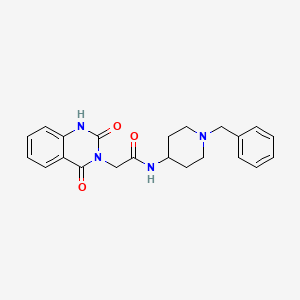

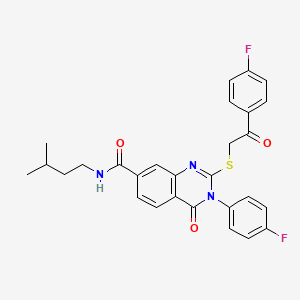

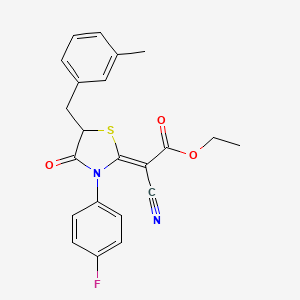

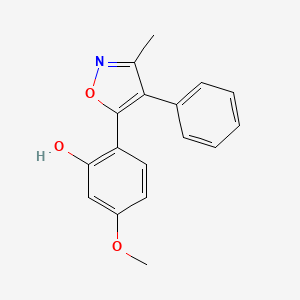

The compound “1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, a benzyl group, and a 1H-benzo[d]imidazol-2-yl group . The exact properties and applications of this compound are not clear from the available information.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidin-2-one group is a five-membered ring containing nitrogen, the benzyl groups are aromatic rings, and the 1H-benzo[d]imidazol-2-yl group is a fused ring system containing nitrogen .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl groups could potentially undergo electrophilic aromatic substitution reactions, and the pyrrolidin-2-one group could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the pyrrolidin-2-one ring and the aromatic benzyl groups could impact its solubility, boiling point, and melting point .Scientific Research Applications

Anti-Alzheimer's Agents

A series of N-benzylated derivatives, structurally related to the compound , were synthesized and evaluated for their anti-Alzheimer's activity. These compounds, including variations like pyrrolidin-2-one and imidazolidin-2-one derivatives, were designed based on the lead compound donepezil, a major drug for Alzheimer's disease management. The research aimed to replace certain moieties in donepezil with N-benzylated derivatives to maintain key functionalities and improve Alzheimer's disease treatment options. Compounds demonstrated satisfactory results in both in-vivo and in-vitro evaluations, with some showing excellent anti-Alzheimer's profiles (Gupta et al., 2020).

Peripheral Benzodiazepine Receptor Study

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized for investigating the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds demonstrated high affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), indicating their potential for studying neurodegenerative disorders (Fookes et al., 2008).

Structural and Molecular Studies

The molecular structure of a compound closely related to "1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" was analyzed, revealing its crystallization in the triclinic crystal class and exhibiting inter- and intramolecular hydrogen bonds. This study provides insight into the structural characteristics and potential interactions of similar compounds, which could be relevant for designing drugs with specific target interactions (Manjunath et al., 2011).

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance:

- Alkaline conditions enhance absorption. Heat may degrade the compound. Co-administration with other CNS depressants can potentiate sedation.

Remember, this compound’s intricate dance with the GABA-A receptor orchestrates its therapeutic effects. 🌟

Future Directions

properties

IUPAC Name |

1-benzyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClFN3O/c26-20-9-6-10-21(27)19(20)16-30-23-12-5-4-11-22(23)28-25(30)18-13-24(31)29(15-18)14-17-7-2-1-3-8-17/h1-12,18H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBOYKNAJYTEPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2689946.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)